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Compound of Interest

Compound Name: Formyl acetate

Cat. No.: B1329439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for

formyl acetate (acetic formic anhydride), a valuable reagent in organic synthesis. Due to the

limited availability of public experimental spectra, this document presents high-quality predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a

comprehensive reference for the characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the

predicted IR absorption frequencies for formyl acetate. These predictions are based on

established computational models and provide a reliable estimation of the compound's

spectroscopic characteristics.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Formyl Acetate

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1 (Formyl Proton) 8.5 - 9.0 Singlet

H-3 (Acetyl Protons) 2.2 - 2.4 Singlet
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Note: Predictions are based on typical chemical shift ranges for similar functional groups. The

exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Formyl Acetate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (Formyl Carbonyl) 155 - 165

C-2 (Acetyl Carbonyl) 165 - 175

C-3 (Acetyl Methyl) 20 - 25

Note: Predicted values are derived from computational chemistry models.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Infrared Absorption Frequencies for Formyl Acetate

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

C-H Stretch (Formyl) 2850 - 2950 Medium

C=O Stretch (Anhydride) 1800 - 1850 and 1740 - 1790 Strong (two bands)

C-O Stretch (Anhydride) 1000 - 1100 Strong

C-H Bend (Acetyl) 1350 - 1450 Medium

Note: Anhydrides typically show two characteristic C=O stretching bands due to symmetric and

asymmetric vibrations.

Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and IR spectra of a liquid

sample such as formyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of formyl acetate.

Materials:

Formyl acetate sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

Pipettes

NMR spectrometer

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of formyl acetate in about 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth

according to the manufacturer's guidelines.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

¹H NMR Spectrum Acquisition:
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Set the appropriate acquisition parameters, including the number of scans (typically 8-16

for a concentrated sample), pulse width, and acquisition time.

Acquire the Free Induction Decay (FID).

Process the FID by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectrum Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Set the acquisition parameters, noting that a larger number of scans is typically required

for ¹³C NMR due to its lower natural abundance.

Acquire and process the FID as described for the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of formyl acetate.

Materials:

Formyl acetate sample

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total

Reflectance (ATR) accessory.

Pipettes

Procedure (using NaCl/KBr plates):

Sample Preparation:
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Place one or two drops of the liquid formyl acetate sample onto the center of a clean, dry

salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Spectrum Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Cleaning:

After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry

solvent (e.g., anhydrous dichloromethane or chloroform) and dry them completely before

storage.

Visualization of Spectroscopic Relationships
The following diagram illustrates the correlation between the chemical structure of formyl
acetate and its key predicted spectroscopic signals.
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Formyl Acetate Structure

Predicted NMR Spectroscopy

Predicted IR Spectroscopy

Key Predicted Signals
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Formyl Acetate Spectroscopic Correlation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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